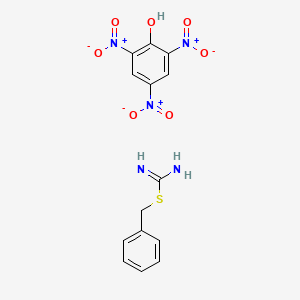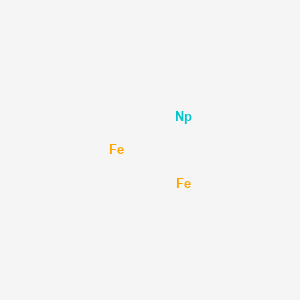
1,1'-(5-Methylthiene-2,4-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) typically involves the condensation of appropriate aldehydes and ketones. One common method is the aldol condensation reaction, where N,N-dimethyl benzaldehyde reacts with 1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Condensation: It can participate in further condensation reactions to form more complex structures, such as heterocycles or polymers.
Applications De Recherche Scientifique
1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Mécanisme D'action
The mechanism of action of 1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) can be compared with other chalcone derivatives and related compounds:
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Bis-Chalcone (BBDP): Another related compound, bis-chalcone, is known for its nonlinear optical properties and is used in similar applications.
The uniqueness of 1,1’-(5-Methylthiene-2,4-diyl)di(ethan-1-one) lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
22720-76-9 |
|---|---|
Formule moléculaire |
C9H10O2S |
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
1-(4-acetyl-5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H10O2S/c1-5(10)8-4-9(6(2)11)12-7(8)3/h4H,1-3H3 |
Clé InChI |
OBYWDWGFPSQNLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



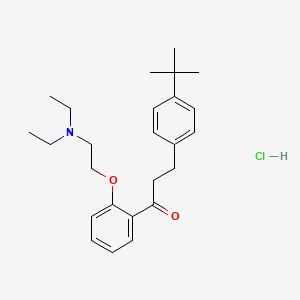

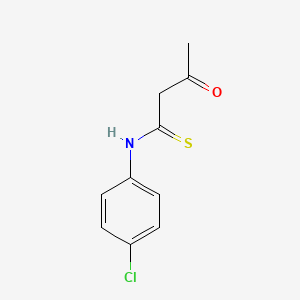
oxophosphanium](/img/structure/B14716640.png)
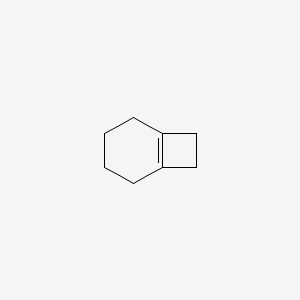
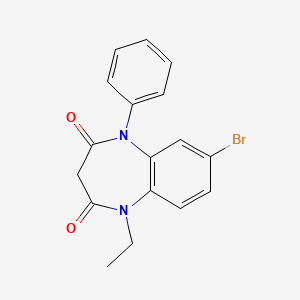
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
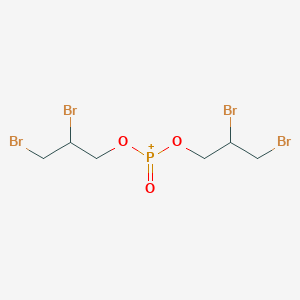

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
